molecular formula C11H6ClNO4 B11859966 7-Chloroquinoline-2,3-dicarboxylic acid CAS No. 892874-52-1

7-Chloroquinoline-2,3-dicarboxylic acid

Cat. No.: B11859966
CAS No.: 892874-52-1
M. Wt: 251.62 g/mol
InChI Key: HNQOGJKSDRVURM-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences and Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in chemical sciences. frontiersin.orgnih.gov Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. researchgate.netnih.gov Quinoline and its derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.govnih.gov

From a chemical standpoint, the quinoline ring is a versatile building block. frontiersin.org It can undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at different positions on the ring. frontiersin.org This adaptability makes it a privileged scaffold in drug discovery and medicinal chemistry, where modifications to the quinoline core can lead to compounds with enhanced therapeutic properties. nih.govresearchgate.net Furthermore, quinoline derivatives serve as crucial ligands in organometallic catalysis and are integral components in the design of advanced materials. researchgate.net

Overview of Dicarboxylic Acid Functionalities in Organic and Supramolecular Chemistry

Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid (-COOH) functional groups. longdom.orgwikipedia.org This dual functionality imparts unique chemical properties that are extensively utilized in both organic and supramolecular chemistry. In organic synthesis, dicarboxylic acids are valuable starting materials and intermediates. longdom.org They can be readily converted into other reactive species like acid chlorides and anhydrides, facilitating the synthesis of esters, amides, and other derivatives. longdom.org The two carboxyl groups also enable participation in a variety of reactions, including polymerization to form polyesters and other polymers. longdom.orgwikipedia.org

In the realm of supramolecular chemistry, the ability of dicarboxylic acids to form strong hydrogen bonds is of paramount importance. nih.gov These interactions are fundamental to the self-assembly of complex, well-defined structures. uni-bonn.de The directional nature of hydrogen bonding in dicarboxylic acids allows for the construction of molecular networks, crystals, and other organized assemblies. acs.orgresearchgate.net This makes them key components in the design of molecular receptors, sensors, and other functional supramolecular systems. The presence of two carboxyl groups can also lead to the formation of cyclic structures through intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. fiveable.me

Rationale for Investigating 7-Chloroquinoline-2,3-dicarboxylic Acid: An Advanced Academic Perspective

The academic interest in this compound stems from the synergistic interplay of its distinct chemical features. The 7-chloroquinoline (B30040) moiety provides a rigid, aromatic platform with a specific electronic and steric profile due to the chloro-substituent. This part of the molecule is a known pharmacophore, suggesting potential applications in medicinal chemistry. nih.govscielo.br

The vicinal dicarboxylic acid groups at the 2 and 3 positions of the quinoline ring introduce several key functionalities. These acidic groups can act as potent chelating agents for metal ions, making the compound a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The dicarboxylic acid moiety also offers sites for further chemical modification, allowing for the attachment of other molecular fragments to create more complex structures with tailored properties.

From a supramolecular perspective, the two carboxylic acid groups provide strong hydrogen bonding capabilities, enabling the formation of intricate self-assembled architectures. The specific geometry of the dicarboxylic acids on the rigid quinoline backbone can direct the formation of predictable and well-ordered supramolecular structures.

Furthermore, the combination of a heterocyclic aromatic system with carboxylic acid functionalities makes this compound a valuable building block for the synthesis of novel heterocyclic compounds and materials with potential applications in catalysis, sensing, and electronics. The investigation of this molecule allows researchers to explore the fundamental principles of molecular recognition, self-assembly, and the structure-property relationships of functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

892874-52-1

Molecular Formula

C11H6ClNO4

Molecular Weight

251.62 g/mol

IUPAC Name

7-chloroquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H6ClNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17)

InChI Key

HNQOGJKSDRVURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloroquinoline 2,3 Dicarboxylic Acid and Analogous Quinoline Dicarboxylates

Foundational Quinoline (B57606) Core Synthesis Approaches

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several classical and contemporary methods available to organic chemists. These reactions allow for the fusion of a benzene (B151609) ring to a pyridine (B92270) ring, forming the characteristic quinoline structure.

Variants of the Pfitzinger Reaction for 2,3-Disubstituted Quinoline Systems

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids. researchgate.netiipseries.org The classic reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. researchgate.net The mechanism initiates with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. researchgate.net This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. researchgate.net

While the traditional Pfitzinger reaction yields 4-carboxyquinolines, modifications to the starting materials can lead to different substitution patterns. For instance, the use of α,β-unsaturated ketones can provide access to 2,3-disubstituted quinolines. A review of the Pfitzinger reaction highlights its utility in creating various quinoline carboxylic acid derivatives, suggesting its adaptability for synthesizing a range of bioactive molecules. iipseries.org One variation, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. researchgate.net Although direct synthesis of 2,3-dicarboxylic acids via the Pfitzinger reaction is not the most common application, the reaction's versatility with different carbonyl compounds provides a potential, albeit less direct, route to precursors for such molecules.

Multicomponent Reactions (MCRs) for Diversified Quinoline Scaffolds (e.g., Povarov Reaction)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering significant advantages in terms of atom economy and procedural simplicity. The Povarov reaction is a prime example of an MCR used for the synthesis of quinoline derivatives. organic-chemistry.org This reaction is formally a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. sci-rad.com The imine is typically generated in situ from the condensation of an aniline and a benzaldehyde derivative. sci-rad.com The reaction is often catalyzed by a Lewis acid, which activates the imine for nucleophilic attack by the alkene. sci-rad.com

The Povarov reaction is particularly valuable for creating diverse quinoline scaffolds, as the substitution pattern of the final product can be readily varied by changing the aniline, aldehyde, and alkene components. researchgate.net This method has been successfully employed for the synthesis of 2,3-disubstituted quinolines. wikipedia.org While not a direct route to dicarboxylic acids, the functional groups introduced via the Povarov reaction can serve as handles for subsequent oxidation to the desired carboxylic acid moieties. For example, using an alkene with ester or nitrile functionalities could provide precursors for the target dicarboxylic acid. A modified Povarov reaction using enaminones has been shown to regioselectively produce functionalized quinolines. wikipedia.org

Classical Cyclization Strategies (e.g., Skraup and Combes Syntheses) and their Mechanistic Insights

Classical methods for quinoline synthesis, such as the Skraup and Combes reactions, remain important due to their reliability and the accessibility of starting materials.

The Skraup synthesis is a robust method for producing the parent quinoline and its substituted derivatives. researchgate.net The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. researchgate.net The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. organic-chemistry.org Subsequent cyclization and oxidation lead to the formation of the quinoline ring. organic-chemistry.org While powerful for generating the basic quinoline skeleton, the Skraup synthesis is less suited for the direct introduction of specific substituents at the 2 and 3 positions, often requiring harsh conditions. Modifications to the Skraup synthesis have been developed to mitigate the often-violent nature of the reaction and improve yields. wikipedia.org

The Combes quinoline synthesis offers a more direct route to substituted quinolines. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. cambridge.orgnih.gov The initial condensation forms an enamine intermediate, which then undergoes cyclodehydration to yield the quinoline product. cambridge.org The substitution pattern of the resulting quinoline is determined by the structure of the β-diketone. By employing a β-diketone with appropriate functional groups, it is possible to introduce substituents at the 2 and 4 positions of the quinoline ring. organic-chemistry.orgcambridge.org To achieve a 2,3-disubstituted pattern, a suitably functionalized β-dicarbonyl compound would be required, which could then be further elaborated to the desired dicarboxylic acid.

Targeted Synthesis of Chloroquinoline Carboxylic Acid Derivatives

Once the quinoline core is established, or in the final steps of its formation, specific reactions are employed to introduce the chloro and dicarboxylic acid functionalities at the desired positions.

Hydrolytic Pathways for Carboxylic Acid Formation from Nitriles and Esters

The hydrolysis of nitriles and esters is a fundamental and widely used method for the preparation of carboxylic acids. This approach is particularly useful when the corresponding dinitrile or diester of the quinoline is accessible through one of the core synthesis methods.

Hydrolysis of Nitriles: Quinoline-2,3-dinitriles can be converted to the corresponding dicarboxylic acids through either acidic or basic hydrolysis. iipseries.org

Acid Hydrolysis: Heating the dinitrile under reflux with a dilute mineral acid, such as hydrochloric acid, will hydrolyze both nitrile groups to carboxylic acid groups. iipseries.org

Alkaline Hydrolysis: Alternatively, refluxing the dinitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially form the disodium salt of the carboxylic acid. wikipedia.org Subsequent acidification of the reaction mixture with a strong acid will then yield the free dicarboxylic acid. wikipedia.org

Hydrolysis of Esters: Similarly, diethyl or dimethyl quinoline-2,3-dicarboxylates can be hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved through saponification, which involves heating the diester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. nih.gov This process yields the dicarboxylate salt, which is then acidified to produce the final dicarboxylic acid. nih.gov

These hydrolytic methods are generally high-yielding and reliable for the final step in the synthesis of quinoline dicarboxylic acids.

PrecursorReagents and ConditionsProduct
Quinoline-2,3-dinitrile1. NaOH (aq), Reflux2. HCl (aq)Quinoline-2,3-dicarboxylic acid
Quinoline-2,3-dinitrileHCl (aq), RefluxQuinoline-2,3-dicarboxylic acid
Diethyl quinoline-2,3-dicarboxylate1. NaOH (aq), Reflux2. HCl (aq)Quinoline-2,3-dicarboxylic acid

Aromatic Nucleophilic Substitution Reactions in Chloroquinoline Synthesis

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the functionalization of halo-aromatic compounds, including chloroquinolines. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system facilitates nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negatively charged Meisenheimer intermediate.

In the context of synthesizing derivatives of 7-chloroquinoline (B30040), the reactivity of the chlorine atom is paramount. For di-substituted quinolines, such as 4,7-dichloroquinoline, the chlorine at the C4 position is significantly more susceptible to nucleophilic displacement than the chlorine at the C7 position. This enhanced reactivity at C4 is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, which polarizes the C4-Cl bond and stabilizes the intermediate formed upon nucleophilic addition. This regioselectivity allows for the selective functionalization of the C4 position while leaving the C7-chloro group intact, a crucial step in the synthesis of many biologically active molecules. For instance, the reaction of 4,7-dichloroquinoline with various nucleophiles, such as amines, proceeds preferentially at the C4 position. tandfonline.com

The general mechanism for the SNAr reaction in chloroquinolines involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. fishersci.co.uk The reaction conditions, including the choice of solvent and the presence of a base, can influence the reaction rate and yield. Polar aprotic solvents like DMSO and DMF are often employed to facilitate these reactions. fishersci.co.uk

ReactantNucleophileProductReaction ConditionsYield (%)
4,7-Dichloroquinoline3-Amino-1,2,4-triazole7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amineEthanol, reflux, ultrasonic bath, 90°C, 30 min78-89
4,7-DichloroquinolineThiosemicarbazide2-(7-chloroquinolin-4-yl)hydrazinecarbothioamideNot specifiedNot specified
4,7-DichloroquinolineBenzene-1,2-diamineN-(7-chloroquinolin-4-yl)benzene-1,2-diamineNot specifiedNot specified

This table presents examples of nucleophilic substitution reactions on 4,7-dichloroquinoline, highlighting the regioselectivity at the C4 position. tandfonline.com

Advanced Synthetic Strategies for Functionalized 7-Chloroquinoline Systems

Beyond classical SNAr reactions, more advanced synthetic strategies have been developed to achieve regioselective functionalization and introduce chirality into 7-chloroquinoline systems. These methods often employ organometallic reagents and chiral catalysts to afford complex molecular architectures with high precision.

Organometallic reagents, particularly mixed lithium-magnesium species, have emerged as powerful tools for the regioselective functionalization of chloro-substituted quinolines. acs.orgnih.gov These reagents can be generated under mild conditions and exhibit unique reactivity patterns, allowing for the introduction of a wide range of electrophiles at specific positions on the quinoline core.

For instance, the use of mixed lithium-magnesium reagents enables the functionalization of 7-chloroquinolines at positions that are not readily accessible through traditional methods. nih.gov The preparation of these organometallic intermediates, followed by reaction with various electrophiles, provides a versatile route to a library of functionalized quinoline derivatives. durham.ac.uk This approach has been successfully applied in both batch and continuous flow conditions, demonstrating its potential for scalability. nih.gov The choice of the metal amide base can direct the metalation to different positions on the quinoline ring; for example, lithium diisopropylamide (LDA) tends to direct metalation to the C3 position, while lithium-magnesium or lithium-zinc amides can afford C2 or C8 functionalized derivatives. acs.org

Starting MaterialReagentIntermediateElectrophileProduct
Chloro-substituted quinolineLithium diisopropylamide (LDA)C3-lithiated quinolineVarious electrophilesC3-functionalized quinoline
Chloro-substituted quinolineLithium-magnesium amidesC2/C8-magnesiated quinolineVarious electrophilesC2/C8-functionalized quinoline
Chloro-substituted quinolineLithium-zinc amidesC2/C8-zincated quinolineVarious electrophilesC2/C8-functionalized quinoline

This table illustrates the regioselective functionalization of chloro-substituted quinolines using different organometallic reagents. acs.org

The development of asymmetric methods for the synthesis of chiral quinoline derivatives is a significant area of research, driven by the prevalence of such motifs in pharmaceuticals and natural products. Chiral induction can be achieved through various strategies, including the use of chiral catalysts and the attachment of chiral auxiliaries.

One approach to asymmetric synthesis involves the use of chiral Lewis acid catalysts to promote enantioselective reactions. For example, a chiral titanium(IV) complex has been utilized as a catalyst for the asymmetric inverse-electron-demand Diels-Alder reaction between electron-rich dienophiles and electron-poor dienes, leading to the formation of asymmetric tetrahydroquinoline derivatives with moderate to high enantioselectivity. nih.gov

Another strategy for introducing chirality is through chiral induction, where a chiral group attached to the quinoline scaffold influences the stereochemical outcome of a reaction or induces a preferred helical conformation in oligomeric structures. Chiral groups attached to the end of quinoline-derived oligoamide foldamers can induce a helical handedness in solution, with the extent of induction depending on the nature of the chiral group. acs.orguni-muenchen.de This phenomenon has been studied using techniques such as NMR and circular dichroism spectroscopy to determine the diastereomeric excess. acs.org

Chiral Catalyst/AuxiliaryReaction TypeProductEnantiomeric/Diastereomeric Excess
(R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligated Ti(IV) complexInverse-electron-demand Diels-AlderAsymmetric tetrahydroquinoline derivativesModerate to high enantioselectivity
Chiral R-(+)-1-(1-naphthyl)ethylamino groupHelical induction in oligoamide foldamerChiral helical quinoline octamerUp to 83% de

This table provides examples of asymmetric synthesis and chiral induction in the context of quinoline derivatives. nih.govacs.org

Process Development and Scale-Up Methodologies in Synthetic Organic Chemistry

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. Process development in synthetic organic chemistry focuses on creating methodologies that are not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable. For the synthesis of quinoline derivatives, several strategies are being explored to improve scalability.

One-pot reactions and multicomponent reactions are particularly attractive for process development as they reduce the number of unit operations, minimize waste generation, and can lead to significant time and cost savings. For instance, a one-pot, three-component Povarov reaction of anilines, aldehydes, and electron-enriched enol ethers has been developed for the synthesis of tetrahydroquinolines, which can then be aromatized to quinolines. This method has been shown to be scalable to the gram level. researchgate.net

The choice of catalyst and reaction medium is also critical for scale-up. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is highly desirable. researchgate.net Similarly, the development of synthetic routes that utilize environmentally benign solvents or even solvent-free conditions is a key goal of green chemistry and sustainable process development. Modifications to classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, have included the use of microwave irradiation and ionic liquids to improve reaction efficiency and reduce the use of harsh reagents. nih.gov

Synthesis StrategyKey Features for Scale-UpExample Application
One-pot multicomponent reactionsReduced unit operations, time and cost savingsPovarov reaction for tetrahydroquinoline synthesis
Heterogeneous catalysisCatalyst recyclability, simplified purificationGraphene oxide as a catalyst in quinoline synthesis
Microwave-assisted synthesisRapid heating, shorter reaction timesFriedländer quinoline synthesis
Use of ionic liquidsRecyclable reaction media, potentially improved selectivityModifications to the Skraup reaction

This table summarizes key process development and scale-up methodologies relevant to the synthesis of quinoline derivatives. researchgate.netnih.gov

Molecular Structure, Spectroscopic Analysis, and Advanced Computational Studies of 7 Chloroquinoline 2,3 Dicarboxylic Acid

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry provides powerful insights into the intrinsic properties of 7-Chloroquinoline-2,3-dicarboxylic acid. Theoretical models, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of its molecular structure, electron distribution, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Vibrational Spectra for Chloroquinoline Carboxylic Acids

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular geometries and vibrational frequencies. For chloroquinoline carboxylic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the optimized ground-state geometry. researchgate.netresearchgate.neteurjchem.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the geometry is optimized to find the most stable conformation, which is crucial for understanding the molecule's interactions.

The vibrational spectra (FT-IR and FT-Raman) can also be simulated using DFT. The calculated harmonic vibrational frequencies, after appropriate scaling, show excellent agreement with experimental data. researchgate.netnih.gov This allows for a detailed assignment of vibrational modes, such as the characteristic stretches of the carboxylic acid O-H and C=O groups, the C-Cl stretch, and the various aromatic C-H and C=C vibrations of the quinoline (B57606) ring. nih.gov Such analyses are vital for confirming the molecular structure and understanding the influence of the chloro and dicarboxylic acid substituents on the quinoline core. researchgate.net

Table 1: Predicted Geometrical Parameters for a Representative Chloroquinoline Carboxylic Acid Structure Note: Data is representative of DFT calculations on similar quinoline derivatives.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthO-H~0.97 Å
Bond LengthC-Cl~1.75 Å
Bond AngleO=C-O~123°
Bond AngleC-C-Cl~119°

Natural Bond Orbital (NBO) Analysis for Elucidating Charge Delocalization and Hyperconjugative Interactions

Key interactions typically observed in such systems include the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into the antibonding (σ* or π) orbitals of the quinoline ring. For example, the interaction between the lone pair of the quinoline nitrogen and the π orbitals of the adjacent C=C bonds stabilizes the system. Similarly, lone pairs on the carboxylic oxygen atoms interact with the π* orbitals of the C=O bond. mdpi.com These delocalizations result in a transfer of electron density, which can be mapped to understand the electronic landscape of the molecule. nih.gov

Table 2: Representative NBO Analysis - Second-Order Perturbation Energies E(2) Note: Data is illustrative for interactions expected in chloroquinoline carboxylic acids.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C)~15-25
LP(2) O (carbonyl)π(C-O)~20-35
π(C=C)π*(C=C)~10-20

Prediction of Chemical Reactivity and Electrophilicity/Nucleophilicity via Fukui Functions

Fukui functions are conceptual DFT descriptors that help identify the most reactive sites within a molecule. eurjchem.com By analyzing the change in electron density upon the addition or removal of an electron, one can predict the sites susceptible to electrophilic, nucleophilic, and radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen atom and the carboxylic oxygen atoms are potential sites for electrophilic attack (protonation), due to their higher electron density. Conversely, the carbon atoms of the quinoline ring, particularly those influenced by the electron-withdrawing chloro and carboxylic acid groups, would be more susceptible to nucleophilic attack. nih.gov This analysis is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic pathways.

Analysis of Linear and Non-Linear Optical Properties (NLO)

The study of non-linear optical (NLO) properties is essential for developing materials for photonic and optoelectronic applications. jhuapl.edu Theoretical calculations can predict key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.net Organic molecules with extensive π-conjugated systems, like quinoline derivatives, are known to exhibit significant NLO responses. nih.gov

For this compound, the presence of the π-conjugated quinoline system and the influence of both electron-withdrawing (chloro, carboxyl) and potentially donating (nitrogen lone pair) groups create an asymmetric charge distribution. This asymmetry is a key requirement for a non-zero first hyperpolarizability (β), a measure of the second-order NLO response. nih.govresearchgate.net Computational studies on similar molecules suggest that such compounds could be promising candidates for NLO materials. researchgate.net

Table 3: Calculated NLO Properties for a Representative Quinoline Derivative Note: Values are illustrative and depend on the specific computational method.

PropertySymbolTypical Calculated Value
Dipole Momentμ2-5 Debye
Mean Polarizabilityα~20-30 x 10-24 esu
First HyperpolarizabilityβVariable, can be significant

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., UV-Vis, FT-IR, NMR, Mass Spectrometry)

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands in the 200-400 nm range, corresponding to π→π* and n→π* electronic transitions within the aromatic system. mdpi.comresearchgate.net The exact position and intensity of these bands are influenced by the substituents and the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides a fingerprint of the functional groups present. For this compound, key absorption bands would include a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-O stretching and O-H bending vibrations (around 1400-1200 cm⁻¹), aromatic C=C and C=N stretching vibrations (around 1600-1450 cm⁻¹), and a C-Cl stretch (typically below 800 cm⁻¹). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. The ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring, with their chemical shifts and coupling patterns revealing their positions relative to the chloro and carboxyl substituents. The acidic protons of the carboxyl groups would appear as broad singlets at a downfield chemical shift. The ¹³C NMR spectrum would show signals for all eleven carbon atoms, with the carboxylic carbons appearing at the lowest field (~165-175 ppm) and the chemical shifts of the ring carbons indicating the electronic effects of the substituents. researchgate.netscielo.br

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the fragmentation pattern. For C₁₁H₆ClNO₄, the expected monoisotopic mass is approximately 250.9985 Da. echemi.com The mass spectrum would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1). Fragmentation would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups.

Table 4: Summary of Expected Spectroscopic Data

TechniqueExpected Observations
UV-VisAbsorption maxima in the 200-400 nm range.
FT-IR (cm⁻¹)~3300-2500 (O-H), ~1700 (C=O), ~1600-1450 (Aromatic C=C/C=N), <800 (C-Cl).
¹H NMR (ppm)Aromatic protons (7.5-9.0 ppm), Carboxylic acid protons (>10 ppm, broad).
¹³C NMR (ppm)Carboxylic carbons (~165-175 ppm), Aromatic carbons (120-150 ppm).
Mass Spectrometry (m/z)Molecular ion peak [M]⁺ with Cl isotope pattern; fragments corresponding to loss of CO₂, H₂O.

Crystallographic Analysis and Supramolecular Assembly

X-ray crystallography provides unambiguous proof of molecular structure and reveals how molecules are arranged in the solid state. The crystal structure of this compound would be defined by a network of non-covalent interactions, leading to a specific supramolecular assembly. amercrystalassn.org

The most dominant interactions would be the strong hydrogen bonds formed by the two carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers through robust O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules. researchgate.netrsc.org This is a very common and stable motif for dicarboxylic acids. researchgate.net

Beyond this primary interaction, other weaker forces would further stabilize the crystal lattice. These could include:

π-π Stacking: The planar quinoline rings may stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

C-H···O and C-H···N Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl groups or the nitrogen atom of the quinoline ring on adjacent molecules. researchgate.net

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding Networks) in Quinoline Carboxylic Acids

The crystal structures of quinoline carboxylic acids are predominantly governed by a network of intermolecular hydrogen bonds and other non-covalent interactions. iucr.org These interactions dictate the packing of molecules in the solid state, influencing physical properties such as solubility and melting point.

Hydrogen Bonding: The primary and most influential intermolecular interaction in quinoline carboxylic acids is the hydrogen bond. The carboxylic acid groups are excellent hydrogen bond donors (O-H) and acceptors (C=O). This typically leads to the formation of robust dimeric synthons, where two carboxylic acid molecules are linked by a pair of O-H···O hydrogen bonds. This is a common motif in many carboxylic acid-containing crystal structures.

In addition to the carboxylic acid dimers, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This allows for the formation of O-H···N hydrogen bonds, linking the carboxylic acid group of one molecule to the quinoline nitrogen of another. nih.gov For instance, in the crystal structure of 3,7-dichloroquinoline-8-carboxylic acid, molecules are packed via O-H···N hydrogen bonding. nih.gov

π-π Stacking: The planar aromatic nature of the quinoline ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the aromatic rings overlap, are a common feature in the crystal packing of aromatic compounds. In 3,7-dichloroquinoline-8-carboxylic acid, for example, π–π stacking interactions are observed between neighboring heterocycles with an interplanar distance of 3.31 Å. nih.gov

Based on these observations from related compounds, the crystal structure of this compound is expected to exhibit a complex network of intermolecular interactions, including:

Carboxylic acid dimers formed through O-H···O hydrogen bonds.

Chains or sheets formed via O-H···N hydrogen bonds between the carboxylic acid groups and the quinoline nitrogen.

π-π stacking interactions between the quinoline rings.

Weaker C-H···O and C-H···Cl interactions further stabilizing the crystal packing.

The presence of two carboxylic acid groups at the 2 and 3 positions introduces the possibility of more intricate hydrogen bonding networks, potentially leading to the formation of polymeric chains or sheets.

Formation and Structural Characterization of Multicomponent Crystals Involving 7-Chloroquinolines

Multicomponent crystals, such as co-crystals and salts, are crystalline solids that consist of two or more different molecules held together in the same crystal lattice by non-covalent interactions. researchgate.netscielo.br The formation of multicomponent crystals is a widely used strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. scielo.br

Co-crystal Formers (Coformers): The selection of a suitable coformer is crucial for the successful formation of a multicomponent crystal. Coformers are typically molecules that can form robust intermolecular interactions, particularly hydrogen bonds, with the target molecule. chemicalbook.com For a dicarboxylic acid like this compound, potential coformers could include:

Pyridine (B92270) derivatives: These can form strong N···H-O hydrogen bonds with the carboxylic acid groups. nih.gov

Amides: The amide functional group can act as both a hydrogen bond donor and acceptor.

Other carboxylic acids: This can lead to the formation of heterosynthons.

Methods of Formation: Several methods are employed for the synthesis of multicomponent crystals, including:

Solvent evaporation: This is a common and straightforward method where the components are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the crystallization of the multicomponent solid. durham.ac.uk

Grinding (neat or liquid-assisted): This mechanochemical method involves grinding the solid components together, with or without the addition of a small amount of liquid, to induce the formation of the co-crystal. durham.ac.uk

Slurry conversion: In this method, a suspension of the less soluble component is stirred in a solution of the more soluble component, leading to the gradual transformation into the more stable multicomponent crystal form. durham.ac.uk

Structural Characterization: The formation of a new multicomponent crystalline phase is typically confirmed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Single-crystal X-ray diffraction provides the definitive structural proof and detailed information about the intermolecular interactions within the crystal lattice.

While no specific multicomponent crystals of this compound have been reported in the searched literature, the presence of two carboxylic acid groups and the quinoline nitrogen makes it an excellent candidate for forming such systems. The synthesis and characterization of multicomponent crystals of this compound could offer a pathway to modulate its solid-state properties for various applications. For instance, the reaction of 7-chloroquinolines with various electrophiles has been shown to produce a library of functionalized quinolines, indicating the reactivity of the quinoline core for creating new derivatives and potentially multicomponent systems. iucr.org

Coordination Chemistry and Advanced Material Science Applications of 7 Chloroquinoline 2,3 Dicarboxylic Acid

Ligand Design and Metal Chelation Properties of Quinoline (B57606) Dicarboxylates

N-heterocyclic polycarboxylic acids, including quinoline dicarboxylates, are highly sought after for creating metal complexes due to their varied coordination abilities. nih.gov The strategic placement of carboxylate groups and the nitrogen atom within the quinoline scaffold allows for the design of ligands with specific metal-binding properties, leading to the construction of novel coordination compounds and polymers.

Bidentate Coordination Modes of Quinoline-Dione and Related Systems

The coordination behavior of quinoline-based ligands is multifaceted. For instance, in quinoline-dione systems, the metal center can coordinate in a bidentate fashion, binding to the quinoline nitrogen and an adjacent carbonyl oxygen. rsc.org This chelation forms a stable five-membered ring, a common motif in coordination chemistry. nih.gov In the case of dicarboxylate systems like quinoline-2,4-dicarboxylate, a close analog to the subject compound, the ligand can act as a tetradentate or even pentadentate bridging–chelating ligand. nih.gov The coordination often involves the nitrogen atom and an oxygen atom from the carboxylate group at the 2-position. nih.gov Furthermore, the carboxylate groups themselves can exhibit various binding modes, including monodentate, bidentate-bridging, and bidentate-chelating, which contributes to the structural diversity of the resulting metal complexes. nih.gov The reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) (a para-quinone) with transition metals can lead to an unexpected rearrangement, forming a quinoline-ortho-quinone metal complex where the metal coordinates in a bidentate fashion to the ortho-quinone oxygens. rsc.org

Complexation with Transition Metal Ions (e.g., Iron, Copper, Zinc) and Factors Governing Selectivity

Quinoline derivatives and dicarboxylic acids readily form complexes with a variety of transition metal ions, including iron, copper, and zinc. researchgate.netrsc.orgmdpi.com The stability and selectivity of these complexes are governed by several factors. The nature of the metal ion is crucial; for example, studies on d-electron divalent metal ions with dicarboxylic acids show an affinity order of copper(II) > nickel(II) > cobalt(II) for coordinating with the carboxylate oxygen atoms. nih.gov

The ligand's structure, including the position of the coordinating groups, also plays a pivotal role. In pyridine (B92270) dicarboxylic acids, analogs of quinoline dicarboxylates, the coordination can be similar to that of picolinic acid, involving the nitrogen and the carboxylate in the 2-position. researchgate.net The presence of other functional groups on the quinoline ring can influence the electronic properties and, consequently, the binding affinity for different metals. For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known chelators whose biological and chemical properties are linked to their ability to coordinate with endogenous metal ions like Cu(II) and Zn(II). nih.govnih.gov The formation of stable complexes with these metals is a key feature of this class of compounds. mdpi.com

Influence of Dicarboxylic Acid Functionalities on Metal Coordination Geometry and Stability

The dicarboxylic acid groups are instrumental in defining the final structure and stability of the coordination compound. Their versatility allows them to act as linkers, surface modifiers, and charge mediators through various coordination modes. metall-mater-eng.com The relative orientation of the two carboxylate groups significantly impacts the coordination geometry. In quinoline-2,4-dicarboxylate, the degree of rotation of the carboxylate groups relative to the quinoline ring plane determines the coordination mode, which can range from monodentate to bidentate-bridging. nih.gov This flexibility can lead to the formation of anything from discrete molecules to complex three-dimensional coordination polymers. nih.govmdpi.com

The deprotonation of the carboxylic acid groups to form carboxylates creates strong binding sites for metal ions. metall-mater-eng.com This interaction is fundamental to the construction of robust structures like metal-organic frameworks, where dicarboxylic acids often serve as the primary bridging components. mdpi.comacs.org The stability of the resulting complexes is enhanced by the chelate effect, especially when one carboxylate group and the quinoline nitrogen bind to the same metal center. nih.gov

Engineering and Characterization of Metal-Organic Frameworks (MOFs) Incorporating 7-Chloroquinoline-2,3-dicarboxylic Acid as a Ligand

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgnih.gov The judicious choice of these components is crucial for assembling MOFs with desired structures and properties for applications in gas storage, catalysis, and materials science. acs.orgnih.gov

While specific MOFs using this compound are not extensively documented in the selected literature, the principles of MOF design strongly suggest its suitability as a linker. Ligands like dibenzothiophene-5,5′-dioxide-3,7-dicarboxylic acid and chalcone (B49325) dicarboxylic acid have been successfully used to create diverse MOF architectures. rsc.orgresearchgate.net Given its rigid structure and the presence of both N-donor (quinoline) and O-donor (dicarboxylate) sites, this compound is an excellent candidate for constructing novel MOFs. The dicarboxylate groups can bridge metal centers to form extended networks, while the quinoline nitrogen can either coordinate to a metal or be available for post-synthetic modification. The chloro-substituent can further tune the electronic properties and porosity of the resulting framework. The synthesis would typically involve a solvothermal reaction between a metal salt (e.g., zinc or cadmium nitrate) and the dicarboxylic acid ligand. nih.govresearchgate.net The resulting MOF could exhibit interesting properties, such as guest-responsive photoluminescence, which has been observed in MOFs built from similar sulfone-functionalized dicarboxylate linkers. researchgate.net

Development of Hybrid Functional Materials Utilizing Quinoline-Metal Complexes

The combination of quinoline-based ligands and metal ions can produce hybrid materials with tailored functionalities. These materials find use in catalysis, surface modification, and energy storage. metall-mater-eng.com Dicarboxylic acids are particularly effective in designing functional surfaces and modifying nanoparticles by forming strong coordination bonds with the surface atoms. metall-mater-eng.com

For example, 8-hydroxyquinoline-amino acid hybrids form half-sandwich complexes with rhodium and ruthenium, demonstrating the potential to create organometallic functional materials. mdpi.comnih.gov By analogy, complexes of this compound could be immobilized on surfaces like ceria or silica, or used to modify nanoparticles. Such hybrid materials could leverage the intrinsic properties of the quinoline moiety and the coordinated metal center for specific applications. For instance, dicarboxylic acids have been used as electrolyte additives in magnesium-air batteries, where they form soluble complexes with Mg2+ and inhibit corrosion, highlighting a potential application for quinoline-dicarboxylate complexes in energy storage solutions. metall-mater-eng.com

Exploration of Electrocatalytic and Photocatalytic Properties of Quinoline-Based Coordination Compounds

Coordination compounds based on quinoline are actively being explored for their catalytic properties, particularly in electrocatalysis and photocatalysis. The quinoline ring system can participate in redox processes and facilitate chemical transformations.

In the realm of electrocatalysis, quinoline derivatives can be hydrogenated using water as a hydrogen source over catalysts like fluorine-modified cobalt, demonstrating the potential for quinoline-based systems in green chemistry. nih.gov Metal complexes containing quinoline-2,3-dicarboxylate have been investigated as electrocatalysts for the degradation of pollutants like methyl orange.

In photocatalysis, quinoline-containing structures are of great interest. Covalent organic frameworks (COFs) with quinoline-locked structures have been developed as durable, metal-free photocatalysts for C–H functionalization and annulation reactions. acs.orgacs.org The photocatalytic degradation of quinoline itself has been studied using TiO2 nanoparticles, where reactive oxygen species attack the quinoline ring system. nih.gov Furthermore, copper-quinoline complexes have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com This suggests that coordination compounds derived from this compound could possess significant photocatalytic or electrocatalytic activity, driven by the electronic properties of the ligand and the coordinated metal ion.

Mechanistic Research in Medicinal Chemistry and Biological Activity of 7 Chloroquinoline 2,3 Dicarboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Chloroquinoline Scaffolds

The substituents on the quinoline (B57606) ring are critical determinants of biological activity. The 7-chloro group is a well-established feature in many active quinoline-based drugs, and its presence is often linked to enhanced potency. Quantitative structure-activity relationship (QSAR) studies on various 7-chloroquinoline (B30040) derivatives have been a subject of significant research, underscoring the importance of this substitution pattern molinspiration.com.

The dicarboxylic acid groups at the C-2 and C-3 positions introduce strong acidic and chelating properties to the molecule. These groups can engage in hydrogen bonding and ionic interactions with amino acid residues in the active sites of target proteins. This is particularly relevant for enzymes that utilize metal ions as cofactors. For example, quinoline-2,3-dicarboxylic acid has been identified as a potential inhibitor of Fibroblast Activation Protein (FAP), a type of serine protease, highlighting the role of the dicarboxylic acid moiety in enzyme inhibition google.com.

SAR is further explored by modifying these key positions. For instance, studies on analogs like 7-Methylquinoline-2,3-dicarboxylic acid, where the chloro group is replaced by a methyl group, have shown significant activity, including the inhibition of enzymes like DNA gyrase . Comparing the activity of such closely related analogs helps to precisely define the electronic and steric contributions of the substituent at position 7.

Table 1: Structure-Activity Relationship Insights for Quinoline-2,3-dicarboxylic Acid Derivatives

Substituent/MoietyPositionPostulated Role in Biological ActivityResearch Context
Chloro Group 7Enhances potency and modulates electronic properties of the quinoline ring.A common feature in potent antimalarial and other therapeutic quinolines molinspiration.com.
Dicarboxylic Acid 2, 3Acts as a key binding group; facilitates hydrogen bonding and chelation of metal ions in enzyme active sites.Identified as crucial for the inhibition of enzymes like Fibroblast Activation Protein (FAP) google.com.
Methyl Group 7Serves as an alternative to the chloro group, maintaining biological activity.7-Methylquinoline-2,3-dicarboxylic acid shows inhibitory activity against DNA gyrase .

Computational chemistry provides powerful tools for rational drug design, allowing researchers to predict how structural modifications will affect a molecule's properties and biological activity uspto.gov. Bioisosteric replacement is a key strategy where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters scribd.com.

For 7-chloroquinoline-2,3-dicarboxylic acid, a primary site for bioisosteric replacement would be the dicarboxylic acid moiety. This group could be replaced with other acidic functional groups, such as a tetrazole, or with different hydrogen bond donors and acceptors to fine-tune binding interactions with a specific target.

Pharmacophore modeling is another critical computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For the 7-chloroquinoline scaffold, a pharmacophore model might include:

An aromatic ring feature (the quinoline core).

A hydrogen bond acceptor (the nitrogen atom in the quinoline ring).

A halogen bond donor (the 7-chloro group).

Two hydrogen bond donor/acceptor or negative ionizable features (the dicarboxylic acids).

Such models are used to screen large databases of chemical compounds to find new molecules that fit the pharmacophore and are therefore likely to be active molinspiration.com. This approach accelerates the discovery of novel inhibitors for various targets.

Mechanistic Investigations of Molecular Targets and Pathways

Identifying the specific molecular targets and the pathways through which a compound exerts its effect is crucial for its development as a therapeutic agent. For derivatives of this compound, research points towards several key enzymatic and molecular targets.

DNA topoisomerases and gyrases are essential enzymes that control the topological state of DNA during replication, transcription, and repair, making them validated targets for antibacterial and anticancer drugs nih.gov. The quinoline scaffold is famously represented in this area by fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV nih.gov.

Derivatives of quinoline-2,3-dicarboxylic acid have also been shown to target these enzymes. Notably, 7-Methylquinoline-2,3-dicarboxylic acid has been identified as an inhibitor of DNA gyrase . The proposed mechanism involves the stabilization of a transient enzyme-DNA complex, leading to double-strand breaks in the DNA and ultimately cell death. While not all quinoline derivatives act through this exact mechanism, the ability of related chloro-acridine compounds to inhibit mammalian topoisomerase II suggests that this class of enzymes remains a key area of investigation for chloroquinoline derivatives.

The antiplasmodial (antimalarial) activity of chloroquinoline-based drugs like chloroquine (B1663885) is a classic example of mechanism-based drug action. During its life cycle within red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large amounts of toxic free heme . To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin, which is structurally identical to β-hematin .

Chloroquinoline derivatives exert their antimalarial effect by interfering with this detoxification process. They are thought to accumulate in the parasite's acidic food vacuole, where they form a complex with heme google.com. This complexation prevents the heme from being incorporated into the growing hemozoin crystal . The resulting buildup of free heme leads to oxidative stress, membrane damage, and inhibition of crucial enzymes, ultimately killing the parasite . The 7-chloro group and the quinoline nitrogen are both considered critical for this activity, facilitating the accumulation and binding within the parasite's vacuole.

The inhibitory potential of quinoline derivatives extends to various classes of enzymes, including proteases. The dicarboxylic acid moiety in this compound is particularly suited to interact with the active sites of metalloproteases, which contain a metal ion (often zinc) essential for catalysis. The carboxylic acid groups can chelate the metal ion, disrupting the enzyme's function.

While direct inhibition of Botulinum Neurotoxin Light Chain (a zinc metalloprotease) by this compound is a specific area of ongoing research, related quinoline scaffolds have been investigated as potential inhibitors of this toxin uspto.gov. Furthermore, quinoline-2,3-dicarboxylic acid has been patented as an inhibitor of Fibroblast Activation Protein (FAP), demonstrating the scaffold's ability to target proteases google.com. This suggests that derivatives of this compound are promising candidates for the development of inhibitors against a range of metalloproteases and other enzymes.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging Properties of Chloroquinoline Analogs

The investigation into quinoline derivatives has revealed their potential as antioxidant agents, a capacity intrinsically linked to their chemical structure. Certain chloroquinoline analogs demonstrate significant radical scavenging activity. For instance, in a study involving novel 7-chloroquinoline derivatives, the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay was used to evaluate their ability to scavenge free radicals. researchgate.net Among the synthesized compounds, 2,7-dichloroquinoline-3-carbonitrile (B119050) and 2,7-dichloroquinoline-3-carboxamide exhibited potent antioxidant activity, with IC50 values of 2.17 µg/mL and 0.31 µg/mL, respectively, which were comparable or superior to the standard ascorbic acid (IC50 of 2.41 µg/mL). researchgate.net

The capacity of these compounds to mitigate oxidative stress is a key area of research, as excessive ROS can lead to cellular damage and contribute to various inflammatory diseases. nih.gov Biomaterials and molecules that can scavenge ROS are therefore of great therapeutic interest. nih.gov

Cellular defense against oxidative stress is orchestrated by intricate signaling pathways, among which the Nuclear factor erythroid 2-related factor 2 (NRF2) and Forkhead box O3 (FOXO3a) pathways are paramount. These pathways regulate the expression of a wide array of antioxidant and cytoprotective genes, maintaining cellular homeostasis.

While direct evidence detailing the modulation of NRF2 or FOXO3a pathways specifically by this compound derivatives is not extensively documented in the available literature, the study of these pathways in the context of other bioactive molecules provides a framework for potential mechanisms. For example, research on 18β-glycyrrhetinic acid has shown that it can induce apoptosis in cancer cells by modulating the Akt/FOXO3a pathway, leading to increased expression and nuclear translocation of FOXO3a. nih.gov This activation of FOXO3a subsequently upregulates pro-apoptotic proteins like Bim. nih.gov

Given that some chloroquinoline analogs exhibit ROS-scavenging properties, it is plausible that they could influence these stress-response pathways. The generation of ROS is known to be a key trigger for the activation of pathways like NF-κB, which is involved in inflammation. nih.gov Investigating whether this compound and its derivatives can activate NRF2 or influence FOXO3a signaling is a critical next step. Such studies would elucidate their potential as therapeutic agents for diseases where oxidative stress is a key pathological factor and would clarify the molecular basis of their antioxidant activity.

Unraveling Antimicrobial Action Pathways (e.g., Antibacterial, Antimycobacterial, Antifungal)

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with derivatives of 7-chloroquinoline showing a broad spectrum of activity against bacteria, mycobacteria, and fungi. researchgate.netnih.govnih.gov

Antibacterial Activity Derivatives of 7-chloroquinoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. In one study, novel synthesized 7-chloroquinoline derivatives were tested against various bacterial strains. researchgate.net Specifically, 2,7-dichloroquinoline-3-carbonitrile showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa, while 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde were active against Escherichia coli. researchgate.net The mechanism for some quinoline-based drugs involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds may interact with and inhibit bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, thereby impeding bacterial growth. researchgate.net

Antimycobacterial Activity The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has been significantly aided by quinoline-based drugs. rsc.org Bedaquiline, a diarylquinoline, is a prime example of a potent anti-tuberculosis drug that acts by inhibiting mycobacterial ATP synthase. mdpi.com Research into new 7-chloroquinoline derivatives has identified compounds with significant in vitro activity against M. tuberculosis H37Rv and multidrug-resistant (MDR) strains. researchgate.netrsc.org For instance, certain 1,2,3-triazole-containing quinoline derivatives have shown potent inhibition of the InhA enzyme, a key component of the mycobacterial fatty acid synthase II system, which is essential for mycolic acid biosynthesis. frontiersin.org Other studies have identified quinoline derivatives that are effective against various Mycobacterium species, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 1.25 µg/mL against M. tuberculosis. researchgate.netmdpi.com

Compound TypeTarget OrganismActivity (MIC)Reference
7-Chloroquinoline-triazolo derivativesM. tuberculosis H37Rv3.125 µg/mL researchgate.net
Quinolone derivatives (6b6, 6b12, 6b21)MDR-TB0.9 - 3.0 µg/mL rsc.org
Quinoxaline-2-carboxylic acid 1,4-dioxide (Compound 4)M. tuberculosis1.25 µg/mL mdpi.com
Quinoline-based hydroxyimidazolium hybrid (7b)M. tuberculosis H37Rv10 µg/mL (24 µM) mdpi.com
4-carboxyquinoline-triazole derivative (5n)M. tuberculosis12.5 µg/mL frontiersin.org

Antifungal Activity Chloroquinoline derivatives have also been explored for their antifungal properties. A series of 7-chloro-4-arylhydrazonequinolines were evaluated against a panel of eight oral fungi, including various Candida and Rhodotorula species. nih.gov Several of these compounds demonstrated minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the standard antifungal drug fluconazole. nih.gov Similarly, quinoline–thiazole derivatives have shown potent anticandidal activity, particularly against Candida glabrata, with some compounds exhibiting MIC90 values less than 0.06 µg/mL. acs.org The structural versatility of the quinoline ring allows for modifications that can enhance potency and broaden the spectrum of activity against clinically relevant fungal pathogens. nih.govmdpi.com

In Silico Modeling for Ligand-Target Interactions and Binding Mode Analysis

Computational methods, including in silico modeling, are indispensable tools in modern drug discovery for predicting the interactions between a ligand (such as a 7-chloroquinoline derivative) and its biological target. nih.gov These techniques provide crucial insights into binding modes and affinities, guiding the rational design and optimization of new drug candidates. nih.gov

Molecular docking is a widely used method to predict the preferred orientation of a ligand when bound to a target protein. Studies on 7-chloroquinoline derivatives have used docking to investigate their binding patterns with various enzymes. For instance, docking simulations revealed that certain antibacterial quinoline analogs could fit into the active site of E. coli DNA gyrase B, with binding affinities suggesting stable interactions. researchgate.net Similarly, against the mycobacterial InhA enzyme, docking studies identified key hydrogen bonds and hydrophobic interactions between quinoline-triazole derivatives and the enzyme's active site residues, such as Lys165 and Phe149, explaining their inhibitory activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are also employed to correlate the chemical structure of compounds with their biological activity. mdpi.com Both 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for quinoline derivatives. These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a roadmap for designing more potent inhibitors. nih.govmdpi.com For example, a CoMSIA model for antimalarial quinolines indicated that bulky, hydrophobic substituents at position 7 of the quinoline core enhance activity against P. falciparum. mdpi.com

Furthermore, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose. MD simulations have been used to confirm the stable binding of quinoline derivatives within the active site of targets like the InhA enzyme, reinforcing the docking predictions. frontiersin.orgnih.gov

Compound ClassTarget ProteinIn Silico MethodKey FindingsReference
7-Chloroquinoline derivativesE. coli DNA Gyrase BMolecular DockingBinding affinity of -6.6 kcal/mol for the most active compound. researchgate.net
Quinoline derivativesSerine/threonine kinase STK103D-QSAR (CoMFA)Steric and electrostatic fields contribute significantly to binding. nih.gov
Phenylhydrazono phenoxyquinolinesα-amylaseMolecular Docking, MD SimulationIdentified stable binding interactions for potential antidiabetic agents. nih.gov
4-carboxyquinoline-triazole derivativesM. tuberculosis InhAMolecular Docking, MD SimulationIdentified H-bond with Lys165; stable complex over 100 ns. frontiersin.org
Thiopyrano[2,3-b]quinoline derivativesCannabinoid Receptor (CB1a)Molecular DockingBinding affinities ranged from -5.3 to -6.1 Kcal/mol. nih.gov

Catalytic Applications and Broader Synthetic Utility of 7 Chloroquinoline 2,3 Dicarboxylic Acid in Organic Synthesis

Utilization as a Versatile Building Block for the Construction of Complex Heterocyclic Architectures

7-Chloroquinoline-2,3-dicarboxylic acid and its ester derivatives serve as valuable precursors for the synthesis of more complex heterocyclic systems, some of which exhibit interesting biological properties. The dicarboxylic acid moiety provides two reactive handles for further chemical modifications, such as amidation, esterification, and cyclization reactions.

One notable application of a derivative, this compound dimethyl ester, was in the design and synthesis of non-peptidomimetic inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. unibo.it In this research, the this compound moiety was incorporated as a replacement for the tetrahydroacridine ring of a known inhibitor. unibo.it While the resulting compound was found to be a less potent inhibitor, this work highlights the utility of the this compound scaffold in the exploration of new chemical space for drug discovery. unibo.it

The general class of 7-chloroquinoline (B30040) derivatives has been extensively used to generate diverse molecular architectures. For instance, 4-azido-7-chloroquinoline can be reacted with various β-ketoesters in the presence of an organocatalyst like pyrrolidine (B122466) to synthesize 7-chloroquinoline-1,2,3-triazoyl carboxylates. scielo.br This cycloaddition reaction provides an efficient route to bifunctional hybrids that combine the quinoline (B57606) and triazole motifs. scielo.br

Below is a table summarizing the synthesis of some 7-chloroquinoline derivatives from related starting materials, illustrating the versatility of the 7-chloroquinoline core as a building block.

Starting MaterialReagentsProductYield
4-Azido-7-chloroquinolineEthyl benzoylacetate, PyrrolidineEthyl 5-phenyl-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carboxylate85%
4-Azido-7-chloroquinolineEthyl 4-nitrobenzoylacetate, PyrrolidineEthyl 1-(7-chloroquinolin-4-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate90%
4-Azido-7-chloroquinolineEthyl 4-chlorobenzoylacetate, PyrrolidineEthyl 5-(4-chlorophenyl)-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carboxylate88%

Data sourced from organocatalytic synthesis studies of 7-chloroquinoline-1,2,3-triazoyl carboxylates. scielo.br

Mediating or Promoting Specific Organic Transformations

The role of this compound as a direct mediator or promoter of specific organic transformations is an area that remains to be fully explored in the scientific literature. However, the inherent properties of the molecule suggest potential applications in this regard. The acidic nature of the two carboxylic acid groups could enable it to act as a Brønsted acid catalyst in reactions such as esterifications, transesterifications, and the hydrolysis of acetals.

Furthermore, the quinoline nitrogen possesses a lone pair of electrons and can act as a Lewis base. This Lewis basicity could be harnessed to promote reactions where the activation of an electrophile is required. The bifunctional nature of the molecule, possessing both acidic and basic sites, could also allow for cooperative catalysis in certain transformations.

Role as a Ligand in Homogeneous or Heterogeneous Catalysis

The dicarboxylic acid functionality of this compound, in conjunction with the quinoline nitrogen, makes it a prime candidate for use as a ligand in coordination chemistry and catalysis. The carboxylate groups can chelate to metal centers, while the nitrogen atom can provide an additional coordination site. This can lead to the formation of stable metal complexes with potential catalytic activity.

Quinoline carboxylic acids, in general, have been investigated as ligands in a variety of catalytic systems. For instance, oxorhenium(V) complexes that incorporate quinoline carboxylic acid ligands have been synthesized and studied for their redox properties, suggesting potential applications in oxidation catalysis.

The assembly of copper salts with quinoline-derived ligands has been shown to result in complexes that efficiently catalyze the oxidation of catechol to o-quinone. The catalytic activity of these complexes is influenced by the chemical structure of the quinoline ligand and the nature of the counter-ion of the copper salt.

While specific studies detailing the use of this compound as a ligand and the catalytic performance of its corresponding metal complexes are not widely reported, the foundational research on related quinoline carboxylic acids provides a strong indication of its potential in this area. The electronic and steric properties of the 7-chloro- and 2,3-dicarboxy substituents would undoubtedly influence the stability and reactivity of any resulting metal complexes.

The table below provides examples of how different copper salts can influence the catalytic activity of quinoline-based ligands in the oxidation of catechol.

LigandCopper SaltCatalytic Activity (Turnover Frequency)
2-Chloroquinoline-3-carbaldehydeCu(OAc)₂High
2-Chloroquinoline-3-carbaldehydeCuSO₄Moderate
2-Chloroquinoline-3-carbaldehydeCu(NO₃)₂Moderate
2-Chloroquinoline-3-carbaldehydeCuCl₂Low

This data is illustrative of the catalytic behavior of related quinoline-copper complexes.

Emerging Research Frontiers and Future Directions for 7 Chloroquinoline 2,3 Dicarboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for the synthesis of 7-chloroquinoline-2,3-dicarboxylic acid and its derivatives is a key area of ongoing research. Traditional synthetic routes can be lengthy and may involve harsh reaction conditions. google.com Current efforts are focused on creating more sustainable processes, such as those utilizing microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net Another promising approach is the use of organocatalysis, which avoids the need for metal catalysts and often leads to milder reaction conditions. scielo.brscielo.br For instance, the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine (B122466) as an organocatalyst has been shown to produce 7-chloroquinoline-1,2,3-triazoyl carboxylates in good to excellent yields. scielo.brscielo.br

Furthermore, researchers are exploring one-pot synthesis strategies and the use of mixed lithium-magnesium reagents to create functionalized quinolines under mild conditions. durham.ac.uk These methods offer the potential for greater efficiency and scalability in the production of 7-chloroquinoline (B30040) derivatives. The direct oxidation of corresponding 8-methylquinoline (B175542) compounds in the presence of sulfuric acid and a catalyst represents another pathway being investigated for the preparation of certain chloroquinoline carboxylic acids. google.com

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational modeling is becoming an indispensable tool in the design and development of new molecules based on the this compound scaffold. De novo design algorithms, which generate novel molecular structures with desired properties, are being employed to explore the vast chemical space around this core structure. nih.gov These computational methods can predict various physicochemical properties, such as boiling point, density, and pKa, which are crucial for assessing the potential of a new compound. chemicalbook.com

Molecular docking simulations are also being used to predict the binding affinity and interaction modes of 7-chloroquinoline derivatives with biological targets. researchgate.net This information is vital for the rational design of new therapeutic agents. For example, in silico studies have been used to investigate the interaction of 7-chloroquinoline-1,2,3-triazoyl carboxamides with proteins involved in cell cycle regulation and apoptosis, providing insights into their potential anticancer mechanisms. nih.gov The predicted collision cross-section values for different adducts of the compound can also be calculated, which is useful for its characterization by ion mobility-mass spectrometry. uni.lu

Exploration of Diverse Ligand Scaffolds for Enhanced Metal Coordination and Catalytic Efficacy

The dicarboxylic acid functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Researchers are actively exploring the synthesis of various derivatives to create diverse ligand scaffolds with enhanced metal coordination properties. These metal complexes have potential applications in catalysis and as novel therapeutic agents.

The ability to introduce different functional groups onto the quinoline (B57606) ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This, in turn, influences the coordination geometry and reactivity of the metal center. The development of new synthetic methods, as discussed in section 7.1, is crucial for accessing a wide range of these tailored ligands. The resulting metal complexes are being investigated for their catalytic efficacy in various organic transformations.

Elucidation of Broader Biological Mechanisms through Systems Biology Approaches

To fully understand the therapeutic potential of this compound derivatives, it is essential to elucidate their mechanisms of action at a systemic level. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, are being employed to gain a comprehensive understanding of how these compounds affect cellular pathways and networks.

For example, studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides have investigated their effects on cell viability, cell cycle arrest, and apoptosis induction in cancer cell lines. researchgate.netnih.gov These studies have shown that certain derivatives can induce cell death and arrest the cell cycle in the G0/G1 phase. nih.gov By analyzing the expression of pro- and anti-apoptotic proteins, researchers can begin to unravel the complex molecular mechanisms underlying the observed biological activity. nih.gov This holistic approach is crucial for identifying potential biomarkers for drug efficacy and for predicting potential off-target effects.

Strategic Design for Addressing Antimicrobial Resistance and Emerging Biological Challenges

The 7-chloroquinoline scaffold is a well-known pharmacophore, most notably found in the antimalarial drug chloroquine (B1663885). chemicalbook.com This has spurred significant interest in designing new derivatives of this compound to address the growing problem of antimicrobial resistance. Researchers are synthesizing and evaluating novel 7-chloroquinoline derivatives for their activity against a range of pathogens, including bacteria, fungi, and parasites. scielo.br

For instance, new 7-chloroquinoline derivatives have been evaluated for their antimycobacterial activity against various Mycobacterium species, showing moderate activity. researchgate.net Other studies have focused on the development of 7-chloroquinoline hydrazones as potential anticancer agents, with some compounds exhibiting cytotoxic activity against a broad panel of cancer cell lines. nih.gov The strategy of creating hybrid molecules, which combine the 7-chloroquinoline moiety with other bioactive pharmacophores like arylamidines, is also being explored to develop new agents against parasitic diseases such as Chagas disease. nih.gov These efforts highlight the versatility of the 7-chloroquinoline core in designing molecules to combat various biological challenges.

Integration into Nanotechnology and Advanced Functional Materials for Biomedical Research Tools

The unique properties of this compound and its derivatives make them attractive candidates for integration into nanotechnology and the development of advanced functional materials. wiley.comresearchgate.net The ability of the dicarboxylic acid groups to coordinate with metal ions or to be functionalized with other molecules opens up possibilities for creating novel nanomaterials with specific biomedical applications.

For example, these compounds could be used as building blocks for the synthesis of metal-organic frameworks (MOFs) or as functional coatings for nanoparticles. Such nanomaterials could be designed for targeted drug delivery, bioimaging, or as sensors for detecting specific biomolecules. The development of these advanced materials could provide powerful new tools for biomedical research, enabling more sensitive and specific investigations of biological processes at the nanoscale.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-chloroquinoline-2,3-dicarboxylic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclization of substituted anilines followed by chlorination and carboxylation. For example, starting from 2-chloroaniline derivatives, cyclization with glyoxylic acid under acidic conditions yields the quinoline core. Subsequent oxidation (e.g., using KMnO₄ or RuO₄) introduces carboxylic acid groups at positions 2 and 3 . Purity optimization involves recrystallization from ethanol/water mixtures or chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove byproducts like unreacted intermediates or halogenated impurities .

Q. How can the structural integrity of this compound be validated under varying pH conditions?

  • Methodology : Use NMR (¹H/¹³C) and FTIR spectroscopy to monitor stability. For instance, dissolve the compound in D₂O with adjusted pD (using NaOD/DCl) and track changes in carboxylate proton signals (δ ~12-13 ppm) or quinoline ring protons (δ ~7-9 ppm) over time. Evidence from alkaline stability studies on analogous dicarboxylic acids suggests degradation via decarboxylation above pH 10, requiring pH-controlled storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR in DMSO-d₆ resolves quinoline protons (e.g., H-4 at δ ~8.2 ppm, H-5 at δ ~7.5 ppm) and carboxylic acid protons (broad singlet at δ ~12.5 ppm) .
  • FTIR : Confirm carboxyl groups via O–H stretches (2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode detects [M−H]⁻ ion (m/z 236.0 for C₁₁H₆ClNO₄⁻) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in metal-organic framework (MOF) synthesis?

  • Methodology : The chlorine atom at position 7 introduces steric hindrance, slowing coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Computational modeling (DFT) can predict binding energies, while experimental validation involves comparing reaction rates with non-chlorinated analogs. For example, slower framework formation in solvothermal reactions (DMF, 120°C) correlates with reduced accessibility of carboxylate groups .

Q. What mechanistic insights explain contradictory reports on its antimicrobial activity?

  • Methodology : Discrepancies arise from variations in bacterial strain susceptibility and assay conditions. Standardize testing using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that the compound’s poor membrane permeability (logP ~1.2) may limit efficacy, requiring derivatization (e.g., ester prodrugs) to enhance bioavailability .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets like COX-2 or DNA gyrase?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID 5KIR). The carboxylate groups may form salt bridges with Arg120/Arg513, while the chloro substituent occupies a hydrophobic pocket .
  • MD Simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories. Contradictions in experimental IC₅₀ values (~10–50 µM) may reflect differences in assay buffer ionic strength or protein conformation .

Key Considerations for Data Contradictions

  • Synthetic Yield Variability : Trace moisture during carboxylation can reduce yields; use anhydrous conditions and molecular sieves .
  • Biological Activity Discrepancies : Validate using isogenic bacterial strains and standardized growth media (e.g., Mueller-Hinton broth) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.